molecular formula C4H10O<br>CH3CHOHCH2CH3<br>C4H10O B046777 2-Butanol CAS No. 78-92-2

2-Butanol

Cat. No.: B046777
CAS No.: 78-92-2
M. Wt: 74.12 g/mol
InChI Key: BTANRVKWQNVYAZ-UHFFFAOYSA-N
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Description

2-Butanol (C₄H₁₀O), also known as sec-butanol, is a four-carbon secondary alcohol with a hydroxyl group (-OH) on the second carbon. It is a colorless, flammable liquid with a mild odor and a boiling point of 99–101°C . Its molecular structure (SMILES: CCC(C)O) allows for versatile applications, including use as a solvent in coatings, paints, and adhesives, as well as an intermediate in chemical synthesis . Notably, this compound is less toxic to microorganisms compared to its isomer 1-butanol, making it a candidate for biofuel production and microbial fermentation .

Scientific Research Applications

Biofuel Production

2-Butanol is recognized for its potential as a biofuel. Research indicates that it can be produced biologically from renewable resources such as sugars through fermentation processes. For instance, studies have demonstrated the use of Lactobacillus brevis as a microbial platform for producing this compound from meso-2,3-butanediol (mBDO) via engineered metabolic pathways. A notable achievement from this research was the production of 5.9 g/L of this compound in a co-cultivation setup, showcasing its viability as a sustainable fuel source .

Solvent in Chemical Reactions

In industrial settings, this compound serves primarily as a solvent. It is extensively used in chemical reactions and organic synthesis due to its favorable properties, such as moderate volatility and ability to dissolve a wide range of substances. Approximately 90% of this compound is utilized for the production of methyl ethyl ketone (MEK), which is essential in various manufacturing processes .

Chemical Synthesis

This compound plays a crucial role in the synthesis of other organic compounds. It acts as an intermediate in the production of several chemicals, including butanone and various esters. The compound can also serve as a reducing agent in organic synthesis, facilitating transformations that require hydrogenation or reduction processes .

Industrial Applications

The compound is employed in several industrial applications beyond its role as a solvent:

  • Paints and Coatings : Due to its solvent properties, this compound is used in formulations for paints and coatings.
  • Adhesives : It serves as a solvent in adhesive formulations, enhancing their performance.
  • Pharmaceuticals : In the pharmaceutical industry, it is utilized as a solvent for drug formulations and during the synthesis of active pharmaceutical ingredients (APIs) .

Environmental and Safety Considerations

While this compound is generally considered safe for use in many applications, it is essential to manage exposure levels due to potential health effects associated with inhalation or ingestion. Regulatory bodies monitor its use to ensure safety standards are met .

Case Study 1: Biotechnological Production

A study conducted on the biotechnological production of this compound highlighted the effectiveness of Gordonia sp. enzymes in converting butanone to this compound. This research emphasizes the importance of enzyme engineering in optimizing production yields .

Case Study 2: Industrial Solvent Use

The DEA Mineraloel company operates a plant that produces this compound through direct hydration of n-butene using proprietary catalysts. This method showcases an innovative approach to generating high-purity solvents for industrial applications .

Mechanism of Action

The mechanism of action of 2-butanol involves its metabolism by alcohol dehydrogenase enzymes. These enzymes catalyze the oxidation of this compound to butanone. The molecular targets include NADP-dependent isopropanol dehydrogenase, which has a preference for medium-chain secondary alcohols like this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of 2-Butanol and Structural Isomers

Compound Type Boiling Point (°C) Molecular Weight (g/mol) Aroma Threshold (ppb) Toxicity (Bacterial Tolerance)
This compound Secondary 99–101 74.12 1700 High (up to 3% v/v)
1-Butanol Primary 117–118 74.12 ~300 Low (lower tolerance)
Isobutanol Primary 107–108 74.12 360–3.3 Moderate
tert-Butanol Tertiary 82–83 74.12 - -
  • Boiling Points: this compound’s lower boiling point compared to 1-butanol (117°C) reflects its secondary alcohol structure, which reduces hydrogen bonding strength .
  • Aroma: this compound has a higher aroma threshold (1700 ppb) than iso-butanol (360–3.3 ppb), making it less perceptible in applications like food flavoring .

Toxicity and Microbial Tolerance

This compound exhibits significantly lower toxicity to bacteria compared to 1-butanol. In a study of 31 bacterial strains, all showed higher tolerance to this compound (up to 3% v/v) than to 1-butanol, attributed to reduced membrane disruption . This property enhances its feasibility in microbial biofuel synthesis.

Ignition Behavior :

  • This compound has distinct ignition delay times compared to iso-butanol. For example, at 0.5% concentration and equivalence ratio 0.5, this compound ignites faster than iso-butanol under high-temperature conditions, influencing its use in fuel blends .

Biofuel Production :

  • Microbial pathways for this compound synthesis (e.g., via Saccharomyces cerevisiae) yield 460.2 mg/L under anaerobic conditions, with butanone as a byproduct . This contrasts with 1-butanol production, which often requires more complex metabolic engineering.

Toxicological Read-Across Analogues

This compound serves as a read-across analogue for 2-pentanol in toxicity studies due to structural similarities. Both compounds share comparable genotoxicity and reproductive toxicity profiles, streamlining regulatory evaluations .

Market Trends and Future Outlook

The global this compound market is projected to grow at a 4% CAGR (2025–2034), driven by demand in coatings and adhesives . Innovations in production, such as vacuum stripping and adsorption for recovery, enhance its industrial viability .

Biological Activity

2-Butanol, a secondary alcohol with the molecular formula C4_4H10_{10}O, is recognized for its diverse biological activities. This article explores its pharmacological effects, metabolic pathways, and potential therapeutic applications based on recent research findings.

This compound is a colorless liquid with a characteristic odor. It is primarily produced through microbial fermentation processes or chemical synthesis. The biosynthetic pathway typically involves the conversion of meso-2,3-butanediol to this compound via specific dehydrogenases, which can be sourced from various microorganisms, including Lactococcus lactis and Lactobacillus brevis .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study involving the extraction of bioactive compounds from Lentinula edodes (shiitake mushroom) using n-butanol highlighted the presence of several potent biomolecules, including this compound derivatives. The extract showed a maximum free radical scavenging activity of 64.6% at an optimized concentration of 300 mg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. The n-butanol extract from L. edodes demonstrated an impressive 91.4% inhibition of inflammation at the same concentration, suggesting that compounds derived from this compound may play a role in modulating inflammatory responses .

Study on Phagocytic Activity

A notable study investigated the impact of various aliphatic alcohols, including this compound, on the phagocytic activity of monocytes. Results indicated that this compound could suppress phagocytosis in a concentration-dependent manner. This suppression may contribute to increased susceptibility to infections in individuals consuming alcohol regularly .

Toxicological Profile

The toxicological effects of this compound have been evaluated in several studies. Inhalation studies on rats revealed that exposure to high concentrations (up to 5,000 ppm ) did not cause significant adverse effects over short durations; however, chronic exposure led to severe respiratory issues and confirmed bronchopneumonia . The oral LD50 for this compound was approximately 2,737 mg/kg , indicating moderate toxicity .

Comparative Biological Activity Table

Biological Activity Measurement Method Findings
Antioxidant ActivityDPPH Scavenging64.6% at 300 mg/mL
Anti-inflammatoryInhibition Assay91.4% at 300 mg/mL
Phagocytosis SuppressionMonocyte AssayConcentration-dependent inhibition
Toxicity (Inhalation)Rat ModelNo significant effects at ≤5,000 ppm; bronchopneumonia at higher doses
LD50 (Oral)Rat Model~2,737 mg/kg

Q & A

Basic Research Questions

Q. How can 2-butanol be structurally identified in laboratory settings?

  • Methodological Answer : this compound is identified using a combination of boiling point determination (94–96°C), solubility tests (polar/nonpolar solvents), and spectral analysis. Infrared (IR) spectroscopy detects hydroxyl (O-H) and alkyl (C-H) stretching vibrations, while ¹H NMR reveals characteristic splitting patterns (e.g., triplet for the hydroxyl-bearing carbon). The molecular formula (C₄H₁₀O) and SMILES string (CCC(C)O) further confirm structural identity .

Q. What experimental techniques characterize this compound’s solubility and phase behavior in aqueous solutions?

  • Methodological Answer : Small/wide-angle X-ray scattering (SWAXS) and molecular dynamics (MD) simulations are synergistic. SWAXS measures structural factors (e.g., cluster formation), while MD validates force fields by comparing computed densities (<2% error vs. experimental). Phase separation thresholds (e.g., aggregation above 1 M) are identified via radial distribution function (g(r)) analysis and normalized concentration deviations .

Q. How is this compound quantified in pharmaceutical formulations?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard. Certified reference materials (CRMs) from USP ensure accuracy. Sample preparation involves derivatization (e.g., O-acetyl or O-trifluoroacetyl derivatives) to enhance volatility. Calibration curves using peak areas are validated against CRMs .

Advanced Research Questions

Q. How do molecular dynamics simulations resolve contradictions in this compound’s aggregation behavior?

  • Methodological Answer : MD simulations reconcile experimental data by modeling solute-solvent interactions. For concentrations >1 M, radial distribution functions (g(r)) between this compound molecules show increased coordination numbers, confirming clustering. Cross-validation with SWAXS-derived structure factors (e.g., cluster radii Rs) ensures model accuracy. Discrepancies in phase separation kinetics are resolved by adjusting solvent polarization parameters in force fields .

Q. What methodologies enable chiral resolution of this compound enantiomers?

  • Methodological Answer : Enantioselective Raman spectroscopy (esR) distinguishes (R)- and (S)-2-butanol by analyzing depolarization ratios. Vertical polarization components are isolated using a half-wave retarder. Alternatively, GC with chiral columns (e.g., Astec® CHIRALDEX™ G-TA) resolves enantiomers after derivatization with trifluoroacetic anhydride, leveraging differences in hydrogen-bonding thermodynamics .

Q. How is the thermodynamic stability of this compound clusters quantified?

  • Methodological Answer : The Ornstein-Zernike (OZ) model applied to SAXS data calculates correlation lengths (ξ) and cluster radii (Rs). Gibbs free energy (ΔG) of aggregation is derived from concentration-dependent cluster size distributions. MD trajectories provide activation energies for cluster dissociation, validated against calorimetric data .

Q. What advanced NMR techniques differentiate this compound isomers?

  • Methodological Answer : ¹³C NMR with deuterated solvents (e.g., acetone-d6) resolves chemical shifts for positional isomers. For 1-butanol vs. This compound, the hydroxyl-bearing carbon (C2 in this compound) exhibits distinct splitting in DEPT-135 spectra. 2D COSY and HSQC correlate proton environments, confirming backbone connectivity .

Q. Contradictions and Resolutions

  • Contradiction : SWAXS and early MD studies disagreed on cluster stability at 1.2 M.
    Resolution : Updated force fields incorporating polarizable water models (TIP4P-FB) aligned MD-derived structure factors with SWAXS, confirming transient cluster lifetimes <10 ns .

Properties

IUPAC Name

butan-2-ol
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InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3
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InChI Key

BTANRVKWQNVYAZ-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)O
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Molecular Formula

C4H10O, Array
Record name SEC-BUTYL ALCOHOL
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Related CAS

2269-22-9 (3Al salt)
Record name sec-Butyl alcohol
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DSSTOX Substance ID

DTXSID9021762
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Molecular Weight

74.12 g/mol
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Physical Description

Sec-butyl alcohol appears as a clear colorless liquid with an alcohol odor. Flash point below 0 °F. Less dense than water. Vapors heavier than air. Soluble in water. Moderately irritates the eyes and skin. Prolonged and repeated contact may cause defatting and drying of the skin. Vapors may irritate the nose, throat and respiratory tract. May be harmful by ingestion., Liquid, Colorless liquid with a strong, pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, pleasant odor.
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Boiling Point

211 °F at 760 mmHg (NIOSH, 2023), 99.5 °C, 99.50 °C. @ 760.00 mm Hg, 100 °C, 211 °F
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Flash Point

75 °F (NIOSH, 2023), 75 °F, 24 °C (75 °F) (closed cup), 31 °C (open cup) /dl-2-butanol/, 24 °C c.c.
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Solubility

16 % (NIOSH, 2023), 125,000 mg/l water at 20 °C, Sol in 12 parts water; miscible with alcohol and ether, Very soluble in acetone; miscible in ethanol and ethyl ether, In water, 181,000 mg/l @ 25 °C, 181 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: ≈21 (good), 16%
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Density

0.81 (NIOSH, 2023) - Less dense than water; will float, 0.8063 at 20 °C/4 °C, 1 MG/L IS EQUIVALENT TO 330 PPM & 1 PPM IS EQUIVALENT TO 3.03 MG/CU M AT 25 °C, 760 MM HG; DENSITY OF SATURATED AIR 1.05 (AIR = 1); 3.14% IN SATURATED AIR @ 30 °C, Ratio of specific heats of vapor: 1.080; Saturated liquid density: 50.190 lb/cu ft at 70 °F; Latent heat of vaporization: 243 BTU/lb= 135 cal/g= 5.65X10+5 J/kg; Reid vapor pressure: 0.2 psia, Relative density (water = 1): 0.81, 0.81
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Vapor Density

2.6 (Air= 1), Relative vapor density (air = 1): 2.55
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Vapor Pressure

12 mmHg (NIOSH, 2023), 18.3 [mmHg], 18.3 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.7, 12 mmHg
Record name SEC-BUTYL ALCOHOL
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Color/Form

Colorless liquid

CAS No.

78-92-2
Record name SEC-BUTYL ALCOHOL
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Melting Point

-175 °F (NIOSH, 2023), -114 °C, -114.7 °C, -115 °C, -175 °F
Record name SEC-BUTYL ALCOHOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674
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Record name 2-Butanol
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URL http://www.hmdb.ca/metabolites/HMDB0011469
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Record name sec-Butyl alcohol
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